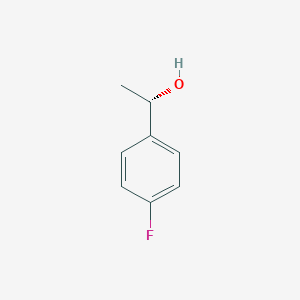

(S)-1-(4-Fluorophenyl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(4-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDSORRYQPTKSV-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101219-73-2 | |

| Record name | (-)-1-(4-Fluorophenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101219-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-1-(4-Fluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-1-(4-Fluorophenyl)ethanol chemical properties and structure

An In-depth Technical Guide to (S)-1-(4-Fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound. This chiral alcohol is a significant building block in the pharmaceutical industry, valued for its role as an intermediate in the synthesis of complex, biologically active molecules.

Chemical Structure and Properties

This compound is an organic compound featuring a fluorinated phenyl ring attached to a chiral ethyl alcohol group.[1] The "(S)" designation specifies the stereochemistry at the chiral center, which is crucial for its application in asymmetric synthesis.

Identifiers and Descriptors

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 101219-73-2[2] |

| Molecular Formula | C₈H₉FO[1][2][3][4] |

| SMILES | C1(=CC=C(F)C=C1)--INVALID-LINK--C[2] |

| InChI | InChI=1/C8H9FO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/s3[2] |

| InChIKey | PSDSORRYQPTKSV-ISZMHOAENA-N[2] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 140.15 g/mol [2][3] |

| Appearance | Clear colorless liquid[2] |

| Boiling Point | 216.2±0.0 °C (Predicted)[2][4] |

| Density | 1.111 g/mL at 25 °C[2] |

| Refractive Index (n20/D) | 1.502[2] |

| Optical Activity ([α]20/D) | -49.0°, c = 1 in chloroform[2] |

| pKa | 14.36±0.20 (Predicted)[2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

-

¹H NMR (500 MHz, CDCl₃) : δ 1.46 (d, J = 6.4 Hz, 3H), 2.02 (s, 1H), 4.85 (q, J = 6.4 Hz, 1H), 7.00–7.04 (m, 2H), 7.31–7.35 (m, 2H).[5]

-

¹³C NMR (125 MHz, CDCl₃) : δ 25.3, 69.8, 115.2, 127.0, 141.5, 160.1.[5]

-

Infrared (IR) (Thin Film) : νmax (cm⁻¹) = 3363, 1605, 1510, 1084, 836.[5]

-

Mass Spectrometry (MS) : The mass spectrum shows a molecular ion peak corresponding to its molecular weight.[6]

Experimental Protocols

The synthesis of enantiomerically pure this compound is a key process for its use in pharmaceutical manufacturing. Asymmetric reduction of the corresponding prochiral ketone, 4'-fluoroacetophenone, is the most common and efficient strategy.

Asymmetric Biocatalytic Reduction of 4'-Fluoroacetophenone

Biocatalytic methods are favored for their high enantioselectivity and environmentally friendly reaction conditions. Various microorganisms and isolated enzymes can be employed for this transformation.

Methodology:

-

Catalyst Preparation : A culture of a suitable microorganism, such as Acetobacter sp. or Rhodotorula rubra, is grown in a nutrient-rich medium.[7][8] The cells are then harvested by centrifugation and resuspended in a buffer solution (e.g., phosphate buffer, pH 7.0).

-

Reaction Setup : 4'-Fluoroacetophenone is added to the cell suspension. A co-substrate like glucose or isopropanol is often included to facilitate the regeneration of the necessary cofactor (NADPH/NADH).

-

Incubation : The reaction mixture is incubated at a controlled temperature (typically 25-30 °C) with gentle agitation. The reaction progress is monitored over 24 to 48 hours.

-

Work-up and Purification : Once the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or vacuum distillation to yield this compound.[7][9]

Analysis of Enantiomeric Excess (ee)

The enantiomeric purity of the final product is a critical parameter and is typically determined by chiral gas chromatography (GC).

Methodology:

-

Sample Preparation : A dilute solution of the synthesized this compound is prepared in a suitable solvent.

-

GC Analysis : The sample is injected into a gas chromatograph equipped with a chiral column (e.g., Chirasil-DEX CB).

-

Data Interpretation : The enantiomers will have different retention times, allowing for their separation and quantification. The enantiomeric excess is calculated from the integrated peak areas of the (S) and (R) enantiomers. For a typical analysis, the retention times might be tR (R) = 9.61 min and tR (S) = 10.89 min under isothermal conditions at 120 °C.[5]

Caption: Experimental workflow for the synthesis and analysis of this compound.

Applications in Drug Development

This compound serves as a valuable chiral intermediate in the synthesis of various pharmaceutical agents. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule.

One notable application is its use as a starting material for the synthesis of CCR5 antagonists, which are a class of antiretroviral drugs used in the treatment of HIV.[2] The specific stereochemistry of the alcohol is transferred through the synthetic route to the final active pharmaceutical ingredient, underscoring the importance of enantiomerically pure starting materials.

The broader class of fluorophenyl-containing compounds is actively explored in drug discovery. For instance, derivatives are investigated as atypical dopamine transporter (DAT) inhibitors for psychostimulant use disorders and as selective Aurora kinase B inhibitors for cancer therapy.[10][11] The versatility of the fluorophenyl ethanol scaffold allows for its incorporation into diverse molecular frameworks to target a wide range of biological pathways.

Caption: Role of this compound as a key intermediate in drug development.

References

- 1. This compound - 蜂竞生物 % [fenjinbio.com]

- 2. This compound | 101219-73-2 [m.chemicalbook.com]

- 3. 1-(4-Fluorophenyl)ethanol | C8H9FO | CID 73946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(4-Fluorophenyl)ethanol | CAS#:403-41-8 | Chemsrc [chemsrc.com]

- 5. rsc.org [rsc.org]

- 6. 1-(4-Fluorophenyl)ethanol(403-41-8) MS spectrum [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical data of (S)-1-(4-Fluorophenyl)ethanol

An In-depth Technical Guide on the Physicochemical Properties of (S)-1-(4-Fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of this compound, a key chiral intermediate in the development of pharmaceuticals and fine chemicals.[1] Its utility as a chiral synthon makes a thorough understanding of its characteristics essential for its effective application in organic synthesis.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These values are critical for its handling, reaction setup, and purification.

| Property | Value | Reference |

| CAS Number | 101219-73-2 | [2][3] |

| Molecular Formula | C₈H₉FO | [2][4] |

| Molecular Weight | 140.15 g/mol | [2][4] |

| Appearance | Clear colorless liquid | [2] |

| Boiling Point | 216.2 °C at 760 mmHg90-92 °C at 7 mmHg | [2][5] |

| Density | 1.111 g/mL at 25 °C | [2][6] |

| Refractive Index | n20/D 1.502 | [2][6] |

| Specific Optical Rotation | [α]20/D -49.0° (c=1 in Chloroform)[α]D 25 = -46.3 (c=1.00 in CHCl₃) | [2][6][7] |

| pKa | 14.36 ± 0.20 (Predicted) | [5] |

| Flash Point | 90.6 °C | [2] |

| Solubility | Soluble in organic solvents such as chloroform and ethanol. Limited solubility in water. | [2][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

| Technique | Key Features |

| ¹H NMR | The proton NMR spectrum provides distinct signals for the methyl, methine, and aromatic protons.[8] |

| ¹³C NMR | The carbon NMR spectrum shows characteristic peaks for the different carbon environments within the molecule.[7][9] |

| IR Spectroscopy | The infrared spectrum displays a broad absorption band characteristic of the O-H stretching of the alcohol group.[9] |

| Mass Spectrometry | Mass spectral data confirms the molecular weight of the compound.[10] |

Experimental Protocols

Detailed methodologies for the synthesis and chiral analysis of this compound are outlined below.

Asymmetric Synthesis via Biocatalytic Reduction

This protocol describes the enantioselective synthesis of this compound from 4'-fluoroacetophenone using a biocatalyst, a method known for its high enantioselectivity and environmentally friendly conditions.[11]

1. Catalyst Preparation:

-

A culture of a suitable microorganism (e.g., a specific yeast or bacterial strain known for anti-Prelog stereospecific carbonyl reduction) is grown in an appropriate sterile medium.[12]

-

Cells are harvested by centrifugation and washed with a buffer solution (e.g., phosphate buffer).

2. Biotransformation:

-

The harvested cells are re-suspended in a buffer.

-

The substrate, 4'-fluoroacetophenone, is added to the cell suspension. A co-substrate, such as glucose, is often included for cofactor regeneration (NADH/NADPH).

-

The reaction mixture is incubated under controlled temperature and agitation for a specified period (e.g., 24-48 hours). Reaction progress is monitored by TLC or GC.

3. Extraction and Purification:

-

Upon completion, the reaction mixture is extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield pure this compound.

Chiral Purity Analysis by HPLC

The enantiomeric excess (e.e.) of the synthesized alcohol is a critical quality parameter. Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for this determination.[13][14]

1. System and Column:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is typically effective. For example, a column with a cellulose or amylose derivative like Chiralcel® OD-H.[13]

2. Mobile Phase Preparation:

-

A typical mobile phase for normal-phase separation consists of a mixture of n-hexane and an alcohol modifier, such as isopropanol (e.g., 90:10 v/v).[13]

-

All solvents must be HPLC grade, filtered, and degassed before use.

3. Sample Preparation and Analysis:

-

Prepare a dilute solution of the this compound sample in the mobile phase (e.g., 0.1 mg/mL).

-

Filter the sample through a 0.45 µm syringe filter.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the sample and record the chromatogram. The two enantiomers will appear as separate peaks.

4. Data Interpretation:

-

The enantiomeric excess is calculated from the integrated peak areas of the (S) and (R) enantiomers using the formula: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.

References

- 1. This compound - 蜂竞生物 % [fenjinbio.com]

- 2. This compound, CAS No. 101219-73-2 - iChemical [ichemical.com]

- 3. Page loading... [guidechem.com]

- 4. 1-(4-Fluorophenyl)ethanol | C8H9FO | CID 73946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(4-Fluorophenyl)ethanol | 403-41-8 [chemicalbook.com]

- 6. This compound | 101219-73-2 [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. 1-(4-Fluorophenyl)ethanol(403-41-8) 1H NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. 1-(4-Fluorophenyl)ethanol(403-41-8) MS spectrum [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. 1-(4-Fluorophenyl)ethanol | CAS#:403-41-8 | Chemsrc [chemsrc.com]

- 13. benchchem.com [benchchem.com]

- 14. phx.phenomenex.com [phx.phenomenex.com]

Spectroscopic Analysis of (S)-1-(4-Fluorophenyl)ethanol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic analysis of the chiral alcohol (S)-1-(4-Fluorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Quantitative Spectroscopic Data

The empirical formula for this compound is C₈H₉FO, with a molecular weight of 140.16 g/mol .[1][2] The spectroscopic data presented below provides a detailed structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.33 | m | - | 2H | Ar-H |

| 7.02 | m | - | 2H | Ar-H |

| 4.85 | q | 6.4 | 1H | CH-OH |

| 2.02 | s | - | 1H | OH |

| 1.46 | d | 6.4 | 3H | CH₃ |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 160.1 | C-F |

| 141.5 | Ar-C |

| 127.0 | Ar-CH |

| 115.2 | Ar-CH |

| 69.8 | CH-OH |

| 25.3 | CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Assignment |

| 3363 | O-H stretch (alcohol) |

| 1605 | C=C stretch (aromatic) |

| 1510 | C=C stretch (aromatic) |

| 1084 | C-O stretch (secondary alcohol) |

| 836 | C-H bend (para-disubstituted aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

| m/z | Interpretation |

| 140 | [M]⁺ (Molecular Ion) |

| 125 | [M - CH₃]⁺ |

| 97 | [M - CH₃ - CO]⁺ or [C₆H₄F]⁺ |

| 77 | [C₆H₅]⁺ |

| 75 | [C₆H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation : A sample of this compound (approximately 5-10 mg) was dissolved in deuterated chloroform (CDCl₃, approximately 0.7 mL). The solution was then transferred to a 5 mm NMR tube.

-

Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.

-

¹H NMR Acquisition : The proton NMR spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

¹³C NMR Acquisition : The carbon-13 NMR spectrum was acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16 ppm).

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation : A drop of neat this compound was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrumentation : The IR spectrum was recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : The spectrum was obtained by scanning the sample over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates was recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS) Protocol

-

Sample Introduction : A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer.

-

Ionization Method : Electron Ionization (EI) was used to generate charged fragments of the molecule. The sample was bombarded with a high-energy electron beam (typically 70 eV).

-

Mass Analysis : The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection : The abundance of each ion was measured by a detector, and the data was presented as a mass spectrum.

Workflow and Data Interpretation

The logical flow of spectroscopic analysis is crucial for the unambiguous identification and characterization of a chemical compound. The following diagram illustrates the typical workflow.

Caption: A logical workflow for the spectroscopic analysis of this compound.

References

Introduction: The Fundamentals of Chirality and Optical Activity

An In-depth Technical Guide on the Chirality and Optical Activity of 1-(4-Fluorophenyl)ethanol

In the fields of chemistry and pharmacology, the three-dimensional arrangement of atoms within a molecule is of paramount importance. Chirality, from the Greek word for 'hand', is a fundamental property of molecules that are non-superimposable on their mirror images.[1] These non-superimposable mirror-image molecules are known as enantiomers .[] A common cause of chirality in organic molecules is the presence of a tetrahedral carbon atom bonded to four different substituents, referred to as a chiral center.[1]

Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[] However, they differ in their interaction with plane-polarized light. A solution of a chiral compound will rotate the plane of incoming polarized light, a phenomenon known as optical activity .[3] Molecules that exhibit this property are termed "optically active."[4] Enantiomers rotate light by equal magnitudes but in opposite directions.[3]

-

Dextrorotatory (+) : Rotates plane-polarized light clockwise.

-

Levorotatory (-) : Rotates plane-polarized light counter-clockwise.

A 50:50 mixture of two enantiomers is called a racemic mixture or racemate. Such a mixture is optically inactive because the equal and opposite rotations of the two enantiomers cancel each other out.[3] The significance of chirality is profound in drug design, as different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicities.[5][6] This has led regulatory bodies like the FDA to issue guidelines emphasizing the need to characterize each enantiomer of a chiral drug.[5]

1-(4-Fluorophenyl)ethanol: A Key Chiral Building Block

1-(4-Fluorophenyl)ethanol (FPE) is a secondary alcohol containing a single chiral center at the carbon atom bearing the hydroxyl group. Consequently, it exists as a pair of enantiomers: (R)-1-(4-Fluorophenyl)ethanol and (S)-1-(4-Fluorophenyl)ethanol.

The presence of the fluorophenyl moiety and the chiral carbinol center makes FPE a valuable intermediate, or synthon, in the asymmetric synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[7][8] The specific stereochemistry of the alcohol is often critical for the biological efficacy of the final drug molecule.[7]

Optical Activity of 1-(4-Fluorophenyl)ethanol Enantiomers

The optical purity of a chiral sample is quantified by its specific rotation ([α]) . It is an intrinsic property of a chiral compound and is defined as the observed rotation under standardized conditions.[4] The specific rotation is calculated using the following formula:

[α]Tλ = α / (l × c)

Where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).

-

c is the concentration of the solution in g/mL (or g/100mL, depending on the convention).[3][9]

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light, typically the D-line of a sodium lamp (589 nm).[4]

The reported specific rotation values for the enantiomers of 1-(4-Fluorophenyl)ethanol are summarized below.

| Enantiomer | Specific Rotation [α] (degrees) | Conditions | Enantiomeric Excess (ee) |

| (R)-1-(4-Fluorophenyl)ethanol | +45 to +53 | 20°C, c=1 in Chloroform | Not specified |

| This compound | -29.0 | 25°C, c=1.00 in CHCl₃ | 96.1% |

Table 1: Specific Rotation Data for 1-(4-Fluorophenyl)ethanol Enantiomers.[8][10]

Synthesis and Enantiomeric Resolution

The production of enantiomerically pure 1-(4-Fluorophenyl)ethanol typically involves two stages: the synthesis of the racemic mixture and its subsequent separation, a process known as resolution.[11]

Synthesis of Racemic 1-(4-Fluorophenyl)ethanol

The most common laboratory-scale synthesis involves the reduction of the prochiral ketone, 4'-fluoroacetophenone. A standard reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol) is effective for this transformation, yielding the racemic alcohol.[12]

Enantiomeric Resolution

Since enantiomers have identical physical properties, their separation requires a chiral environment.[11] Enzymatic kinetic resolution is a highly effective method. This technique exploits the ability of enzymes, such as lipases, to selectively catalyze the reaction of one enantiomer over the other.[13] For instance, in the presence of an acyl donor, a lipase may selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated by standard chromatographic techniques.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic 1-(4-Fluorophenyl)ethanol

This protocol is adapted from established methods for similar chiral alcohols.[14]

-

Setup : To a solution of racemic 1-(4-Fluorophenyl)ethanol (1 mmol) in an appropriate organic solvent (e.g., toluene, 10 mL), add an acyl donor such as vinyl acetate (1.5 mmol).

-

Enzyme Addition : Add an immobilized lipase, such as Candida antarctica lipase B (CALB, e.g., Novozym 435), to the mixture (e.g., 20 mg/mmol of substrate).

-

Reaction : Stir the suspension at a controlled temperature (e.g., 30-40°C).

-

Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until approximately 50% conversion is reached. This maximizes the yield and enantiomeric excess of both the remaining alcohol and the formed ester.

-

Workup : Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Separation : Remove the solvent from the filtrate under reduced pressure. The resulting mixture of unreacted this compound and the acylated (R)-enantiomer can be separated using silica gel column chromatography.

Protocol 2: Determination of Enantiomeric Excess (ee)

The enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is determined using chiral chromatography (GC or HPLC).[14]

-

Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., hexane/isopropanol mixture).

-

Chromatography : Inject the sample onto a chiral stationary phase column. For 1-(4-Fluorophenyl)ethanol, a common choice is a GC column with a cyclodextrin-based chiral selector (e.g., β-DEX™).[10]

-

Elution : The two enantiomers will interact differently with the chiral stationary phase and will therefore elute at different times, resulting in two separate peaks in the chromatogram.

-

Calculation : The ee is calculated from the integrated areas of the two peaks (Area₁ and Area₂) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100

Protocol 3: Measurement of Optical Rotation

-

Instrument : Use a calibrated polarimeter.

-

Sample Preparation : Accurately weigh a sample of the enantiomerically enriched FPE and dissolve it in a known volume of a specified solvent (e.g., chloroform) to achieve a precise concentration (c).

-

Measurement : Fill a polarimeter cell of a known path length (l), typically 1.0 dm, with the solution. Ensure no air bubbles are present.

-

Data Acquisition : Place the cell in the polarimeter and measure the observed optical rotation (α) at a specified temperature (e.g., 20°C) and wavelength (Sodium D-line, 589 nm).

-

Calculation : Calculate the specific rotation [α] using the formula provided in Section 3.0.

Conclusion

1-(4-Fluorophenyl)ethanol is a textbook example of a chiral molecule whose stereochemistry is vital for its application in the pharmaceutical industry. Understanding its chiroptical properties is essential for its synthesis and quality control. The methods of enantiomeric resolution, particularly enzymatic kinetic resolution, provide an efficient pathway to the optically pure enantiomers. The accurate determination of specific rotation and enantiomeric excess via polarimetry and chiral chromatography, respectively, are critical analytical techniques for any researcher or professional working with this and other chiral compounds.

References

- 1. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Specific rotation - Wikipedia [en.wikipedia.org]

- 5. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral drugs: Sources, absolute configuration identification, pharmacological applications, and future research trends [mrijournal.rjh.com.cn:8443]

- 7. benchchem.com [benchchem.com]

- 8. (R)-1-(4-Fluorophenyl)ethanol [myskinrecipes.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. rsc.org [rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Synthesis of New Enantiopure Aminoalcohol Fluorenes as Promising Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 14. benchchem.com [benchchem.com]

(S)-1-(4-Fluorophenyl)ethanol: A Comprehensive Technical Guide for Chiral Synthesis

Introduction

(S)-1-(4-Fluorophenyl)ethanol is a critical chiral building block extensively utilized by researchers, scientists, and drug development professionals in the synthesis of complex, high-value molecules. Its importance lies in the stereospecific orientation of its hydroxyl group, which is paramount for the biological activity and efficacy of many active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its asymmetric synthesis, and its application as a versatile chiral intermediate.

Core Properties of this compound

This compound is a colorless to pale yellow liquid.[1] Its physical and chemical properties are essential for its handling, reaction setup, and purification. A summary of these properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉FO | [1] |

| Molecular Weight | 140.15 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 90-92 °C at 7 mmHg | |

| Density | 1.111 g/mL at 25 °C | |

| Refractive Index | n20/D 1.502 | |

| Specific Rotation | [α]D25 = -29.0° (c = 1.00 in CHCl₃) | [3] |

| Solubility | Soluble in common organic solvents such as chloroform and methanol. |

Asymmetric Synthesis of this compound

The primary and most efficient route to this compound is the asymmetric reduction of the prochiral ketone, 4'-fluoroacetophenone. This transformation can be achieved with high enantioselectivity using both chemocatalytic and biocatalytic methods.

Logical Workflow for Asymmetric Synthesis

The general workflow for the synthesis and subsequent quality control of this compound is depicted below. This process involves the selection of an appropriate asymmetric reduction method, execution of the reaction, purification of the product, and finally, determination of its enantiomeric purity.

Comparison of Synthetic Methods

High yields and excellent enantiomeric excess (ee) can be achieved by multiple methods. The choice often depends on factors such as scale, cost, and available equipment.

| Method | Catalyst/Biocatalyst | Reducing Agent | Yield (%) | Enantiomeric Excess (ee, %) | Configuration | Reference(s) |

| Chemocatalytic Reduction | (R)-2-Methyl-CBS-oxazaborolidine (5-10 mol%) | Borane-dimethyl sulfide (BMS) | >90 | >95 | (S) | [4] |

| Biocatalytic Reduction | Daucus carota cells | Endogenous enzymes | 55 | 98 | (S) | |

| Biocatalytic Reduction | Recombinant Whole-Cell (ADH + GDH) | Glucose | 87 | >99 | (R) | [4] |

Note: The recombinant whole-cell catalyst in the table produces the (R)-enantiomer. (S)-specific alcohol dehydrogenases (ADHs) are also widely available.

Detailed Experimental Protocols

Chemocatalytic Synthesis: Corey-Bakshi-Shibata (CBS) Reduction

This protocol details the asymmetric reduction of 4'-fluoroacetophenone using an (R)-2-methyl-CBS-oxazaborolidine catalyst to yield this compound.[4]

Materials:

-

4'-Fluoroacetophenone

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

-

Borane-dimethyl sulfide complex (BMS)

-

Anhydrous Tetrahydrofuran (THF)

-

2 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Catalyst Preparation: To a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.5-1.0 mL, 0.5-1.0 mmol, 5-10 mol%). Dilute the catalyst with 10 mL of anhydrous THF. Cool the flask to 0 °C using an ice-water bath.

-

Borane Addition: Slowly add borane-dimethyl sulfide complex (1.0 mL, ~10 mmol) dropwise to the stirred catalyst solution at 0 °C. Allow the mixture to stir for 15 minutes at this temperature.

-

Substrate Addition: In a separate flame-dried flask, dissolve 4'-fluoroacetophenone (1.38 g, 10.0 mmol) in 20 mL of anhydrous THF. Cool the reaction flask containing the catalyst-borane complex to -30 °C. Slowly add the solution of 4'-fluoroacetophenone to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not rise above -25 °C.

-

Reaction Monitoring: Stir the reaction mixture at -30 °C and monitor its progress by thin-layer chromatography (TLC).

-

Work-up and Extraction: Once the reaction is complete, quench by the slow, dropwise addition of methanol (5 mL) at -30 °C. Allow the mixture to warm to room temperature. Add 2 M HCl (20 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL). Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (30 mL) and brine (30 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

Biocatalytic Synthesis: Whole-Cell Reduction

This protocol provides a general procedure for the whole-cell biocatalytic reduction of 4'-fluoroacetophenone using a ketoreductase (KRED) expressing microorganism. This method often employs a cofactor regeneration system.

Materials:

-

4'-Fluoroacetophenone

-

Whole-cell biocatalyst expressing a suitable (S)-selective alcohol dehydrogenase

-

Glucose (for cofactor regeneration)

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a reaction vessel, suspend the whole-cell biocatalyst in the buffer solution.

-

Cofactor Regeneration: Add glucose to the suspension, which will be utilized by the cell's endogenous dehydrogenases to regenerate the necessary NADPH/NADH cofactor.

-

Substrate Addition: Add 4'-fluoroacetophenone to the reaction mixture. The substrate can be added neat or as a solution in a water-miscible co-solvent (like DMSO) to aid solubility.

-

Incubation: Seal the reaction vessel and incubate at a controlled temperature (e.g., 30 °C) with agitation (e.g., 200 rpm). Monitor the reaction progress by GC or HPLC.

-

Work-up and Extraction: Upon completion, saturate the aqueous layer with NaCl and extract the product with ethyl acetate (3 x volume of aqueous phase).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantiomerically enriched this compound. Further purification can be performed by column chromatography if necessary.

Determination of Enantiomeric Excess by Chiral HPLC

The enantiomeric excess (ee) of the synthesized this compound is a critical quality parameter. Chiral High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this determination.

General Protocol:

-

Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for separating enantiomers of aromatic alcohols.

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as 2-propanol (isopropanol). The ratio is optimized to achieve baseline separation of the enantiomers. A common starting point is 90:10 or 95:5 (n-hexane:isopropanol).

-

Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte absorbs strongly (e.g., 220 nm or 254 nm).

-

Temperature: Ambient or controlled (e.g., 25 °C).

-

-

Analysis: Inject a small volume (e.g., 10 µL) of the sample solution. The two enantiomers will elute at different retention times. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula:

-

ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

-

Application as a Chiral Building Block: Synthesis of a Morpholine Intermediate for Aprepitant

This compound is a valuable precursor for the synthesis of more complex chiral molecules. A key application area is in the preparation of substituted morpholine derivatives, which are core structures in several pharmaceuticals. For instance, the structural motif is central to the antiemetic drug Aprepitant. The synthesis of the key intermediate, (2R,3S)-3-(4-fluorophenyl)morpholine, can be conceptually derived from this compound.

The following diagram illustrates a logical synthetic pathway.

This pathway highlights how the defined stereocenter in the starting material is transferred and sets the stereochemistry in the final morpholine ring system, demonstrating the critical role of this compound as a chiral building block.

Conclusion

This compound is a highly valuable and versatile chiral intermediate in pharmaceutical and fine chemical synthesis. The development of robust and highly enantioselective synthetic methods, including both chemocatalytic and biocatalytic approaches, has made this building block readily accessible in high optical purity. Its application in the synthesis of complex molecules, such as the morpholine core of Aprepitant, underscores its significance in modern drug development. The detailed protocols and comparative data provided in this guide serve as a comprehensive resource for scientists and researchers working in the field of asymmetric synthesis.

References

Synthesis of (S)-1-(4-Fluorophenyl)ethanol from 4-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the asymmetric synthesis of (S)-1-(4-Fluorophenyl)ethanol from 4-fluoroacetophenone, a key chiral intermediate in the pharmaceutical industry. The guide focuses on three primary synthetic methodologies: Corey-Bakshi-Shibata (CBS) reduction, biocatalytic reduction, and asymmetric transfer hydrogenation. Each section provides detailed experimental protocols, quantitative data summarized in comparative tables, and visualizations of the reaction pathways and workflows to support research and development efforts.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols.[1][2] This method employs a chiral oxazaborolidine catalyst, which directs the stereoselective addition of a hydride from a borane source to the ketone. For the synthesis of this compound, the (R)-2-Methyl-CBS-oxazaborolidine catalyst is utilized.[1]

Reaction Pathway

The CBS reduction proceeds through the formation of a coordination complex between the chiral oxazaborolidine catalyst, the borane reducing agent, and the 4-fluoroacetophenone substrate. This complex facilitates the enantioselective transfer of a hydride to the carbonyl carbon, leading to the desired (S)-alcohol after workup.

Quantitative Data

| Catalyst (mol%) | Reducing Agent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| (R)-2-Methyl-CBS-oxazaborolidine (5-10) | Borane-dimethyl sulfide | THF | >90 | >95 | [1] |

Experimental Protocol

Materials:

-

4-Fluoroacetophenone

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

2 M Hydrochloric Acid (HCl)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure: [1]

-

Catalyst Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (e.g., 0.1 equivalents of a 1 M solution in toluene) to anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Borane Addition: Slowly add the borane-dimethyl sulfide complex (e.g., 0.6 equivalents) to the catalyst solution while stirring. Allow the mixture to stir for 15 minutes at 0 °C.

-

Substrate Addition: In a separate flask, dissolve 4-fluoroacetophenone (1 equivalent) in anhydrous THF. Slowly add this solution to the reaction mixture at 0 °C over a period of 30 minutes.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, slowly and carefully add methanol dropwise to quench the excess borane.

-

Work-up: Allow the mixture to warm to room temperature and then add 2 M HCl. Stir for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain pure this compound.

Biocatalytic Reduction

Biocatalytic reduction using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) offers a green and highly selective alternative for the synthesis of chiral alcohols.[3] These enzymes, often used as whole-cell biocatalysts or isolated enzymes, can reduce 4-fluoroacetophenone with excellent enantioselectivity under mild reaction conditions.[4]

Experimental Workflow

The general workflow for biocatalytic reduction involves catalyst preparation (enzyme or whole cells), the enzymatic reaction with cofactor regeneration, product extraction, and purification.

Quantitative Data

| Biocatalyst | Cofactor Regeneration | Conversion (%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Recombinant E. coli with ADH and GDH | Glucose/Glucose Dehydrogenase (GDH) | >95 | 87 | >99 (for R-enantiomer) | [4] |

| Lactobacillus kefir ADH variant | Isopropanol | 65-99.9 | 38-91 | >99 (for R-enantiomer) | |

| Acetobacter sp. CCTCC M209061 | Isopropanol | - | - | >99 (for R-enantiomer) |

Note: The stereoselectivity of the enzyme determines the enantiomer produced. While the references cited primarily report the synthesis of the (R)-enantiomer, enzymes with opposite stereopreference are available for the synthesis of the (S)-enantiomer.

Experimental Protocol

Materials:

-

4-Fluoroacetophenone

-

Recombinant whole-cell biocatalyst expressing a suitable alcohol dehydrogenase (ADH) and glucose dehydrogenase (GDH)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Glucose

-

NADP⁺ or NAD⁺

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: (adapted from[4])

-

Biocatalyst Preparation: Prepare a suspension of the recombinant whole cells in the phosphate buffer.

-

Reaction Setup: In a temperature-controlled reaction vessel, combine the cell suspension, glucose (as the co-substrate for cofactor regeneration), and the cofactor (NADP⁺ or NAD⁺).

-

Substrate Addition: Add 4-fluoroacetophenone to the reaction mixture. A co-solvent like DMSO may be used to improve substrate solubility.

-

Bioreduction: Maintain the reaction at a controlled temperature (e.g., 30 °C) with agitation. Monitor the progress of the reaction by chiral HPLC.

-

Extraction: Once the reaction is complete, extract the product from the aqueous mixture with ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentration and Purification: Concentrate the organic phase under reduced pressure and purify the product by column chromatography.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of ketones, utilizing a hydrogen donor (e.g., isopropanol or formic acid) in the presence of a chiral transition metal catalyst, typically based on ruthenium or rhodium.[5]

Reaction Pathway

The Noyori-type catalysts, for instance, operate via a metal-ligand bifunctional mechanism where the metal center and the ligand cooperate in the hydrogen transfer process.

Quantitative Data

| Catalyst | Ligand | Hydrogen Donor | Base | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | Isopropanol | KOH | 99 | 97 (for S-enantiomer) | [5] |

| [RhCl₂(Cp*)]₂ | (1R,2S)-Aminoindanol | Isopropanol | - | High | High (for R or S) | |

| [Ir(III)-ferrocenyl phosphinite] | C₂-symmetric phosphinite | Isopropanol | NaOH | ~95 | ~90 (for S-enantiomer) | [1] |

Experimental Protocol

Materials:

-

4-Fluoroacetophenone

-

[RuCl₂(p-cymene)]₂

-

(S,S)-N-Tosyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

-

Isopropanol

-

Potassium hydroxide (KOH)

-

Anhydrous dichloromethane (DCM)

-

Ethyl acetate

Procedure: (adapted from[6])

-

Catalyst Pre-formation: In a Schlenk flask under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN in anhydrous DCM. Stir the mixture at 40 °C for 1 hour. Remove the solvent under a stream of argon.

-

Reaction Setup: To the flask containing the catalyst, add a solution of 4-fluoroacetophenone in isopropanol.

-

Base Addition: Add a solution of KOH in isopropanol to the reaction mixture.

-

Reaction: Stir the mixture at the desired temperature (e.g., 28 °C) and monitor the reaction by TLC or GC.

-

Work-up: After completion, quench the reaction with water and extract the product with ethyl acetate.

-

Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.

Product Purification and Analysis

Purification by Column Chromatography

The crude this compound obtained from any of the above methods can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane. The fractions containing the product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the pure alcohol.

Determination of Enantiomeric Excess

The enantiomeric excess of the final product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Typical Chiral HPLC Conditions:

-

Column: Chiral stationary phase column (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

The retention times of the (R) and (S) enantiomers will differ, allowing for the calculation of the enantiomeric excess by integrating the respective peak areas.

References

The Pivotal Role of (S)-1-(4-Fluorophenyl)ethanol in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(4-Fluorophenyl)ethanol is a critical chiral building block in modern medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of pharmacologically active compounds. Its unique structural features, including a stereogenic center and a fluorine-substituted phenyl ring, contribute to enhanced metabolic stability, binding affinity, and overall drug-like properties of the final active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of the synthesis, applications, and biological significance of this compound, with a particular focus on its role in the development of CCR5 antagonists for HIV therapy and γ-secretase modulators for Alzheimer's disease. Detailed experimental protocols, comprehensive quantitative data, and visualizations of key pathways and workflows are presented to facilitate its practical application in drug discovery and development.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the often-dramatic differences in pharmacological activity and toxicity between enantiomers. This compound has emerged as a valuable chiral intermediate due to the strategic incorporation of a fluorine atom, which can modulate pKa, lipophilicity, and metabolic stability, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide explores the synthesis of this key chiral alcohol and its application as a precursor to potent therapeutic agents.

Synthesis of this compound

The primary route to enantiomerically pure this compound is through the asymmetric reduction of the prochiral ketone, 4'-fluoroacetophenone. Both biocatalytic and chemocatalytic methods have been successfully employed to achieve high yields and excellent enantioselectivity.

Biocatalytic Reduction using Daucus carota

Whole-cell biocatalysis using plant tissues, such as carrot roots (Daucus carota), offers a green and cost-effective method for the stereoselective reduction of ketones. The enzymes present in carrot cells can efficiently catalyze the reduction of 4'-fluoroacetophenone to this compound with high enantiomeric excess.

Experimental Protocol: Bioreduction of 4'-fluoroacetophenone using Daucus carota

-

Materials:

-

4'-Fluoroacetophenone

-

Fresh carrots (Daucus carota)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Orbital shaker

-

Gas chromatograph (GC) with a chiral column

-

-

Procedure:

-

Wash fresh carrots thoroughly with water and cut them into small pieces (approximately 1 cm³).

-

In a 250 mL Erlenmeyer flask, combine 50 g of carrot pieces and 100 mL of deionized water.

-

Add 100 mg of 4'-fluoroacetophenone to the flask.

-

Seal the flask and place it on an orbital shaker at 150 rpm and 25-30°C.

-

Monitor the reaction progress by taking aliquots at 24-hour intervals. Extract the aliquot with ethyl acetate, dry the organic layer with anhydrous sodium sulfate, and analyze by chiral GC.

-

After the reaction is complete (typically 48-72 hours), filter the mixture to remove the carrot pieces.

-

Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

-

Quantitative Data: Synthesis of this compound

| Method | Catalyst/Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Biocatalytic Reduction | Daucus carota cells | 1-(4-fluorophenyl)ethanone | (S)-(-)-1-(4-fluorophenyl)ethanol | 55 | 98 | [1] |

| Biocatalytic Reduction with additive | Daucus carota cells with equimolar glucose | 1-(4-fluorophenyl)ethanone | (S)-(-)-1-(4-fluorophenyl)ethanol | 66 | 98 | [1] |

Applications in Medicinal Chemistry

The chiral nature and fluorination of this compound make it a valuable precursor for the synthesis of complex pharmaceutical agents.

CCR5 Antagonists for HIV Treatment

The C-C chemokine receptor type 5 (CCR5) is a co-receptor used by the most common strains of HIV-1 to enter host T-cells. Antagonists of CCR5 can effectively block this entry mechanism. This compound and its derivatives have been utilized in the synthesis of potent CCR5 antagonists.

γ-Secretase Modulators for Alzheimer's Disease

Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. The γ-secretase enzyme is responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides of varying lengths. γ-Secretase modulators (GSMs) are a class of drugs that allosterically modulate the enzyme to favor the production of shorter, less amyloidogenic Aβ species. A notable example is BPN-15606, a potent GSM derived from this compound.

Experimental Protocol: Conceptual Synthesis of a γ-Secretase Modulator Core

This conceptual protocol outlines the key steps for coupling this compound to a heterocyclic core, a common strategy in the synthesis of GSMs like BPN-15606.

-

Step 1: Activation of the Hydroxyl Group.

-

Dissolve this compound in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C.

-

Add a suitable activating agent, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, along with a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

-

Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC or LC-MS to confirm the formation of the corresponding sulfonate ester.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

-

Step 2: Nucleophilic Substitution with a Heterocyclic Amine.

-

Dissolve the activated (S)-1-(4-Fluorophenyl)ethyl sulfonate and the desired heterocyclic amine (e.g., a substituted pyridazine) in a polar aprotic solvent such as DMF or DMSO.

-

Add a suitable base, such as potassium carbonate or cesium carbonate, to facilitate the reaction.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-120°C) and stir for several hours to overnight.

-

Monitor the progress of the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired γ-secretase modulator core structure.

-

Quantitative Data: Biological Activity of Derived Compounds

| Compound Class | Target | Example Compound | Core Moiety | IC₅₀ / EC₅₀ | Reference |

| CCR5 Antagonist | CCR5 | Vicriviroc (related structure) | Chiral amine | IC₅₀ = 1.4 nM (binding assay) | |

| γ-Secretase Modulator | γ-Secretase | BPN-15606 | (S)-N-(1-(4-fluorophenyl)ethyl) | IC₅₀ (Aβ42) = 7 nM | |

| γ-Secretase Modulator | γ-Secretase | BPN-15606 | (S)-N-(1-(4-fluorophenyl)ethyl) | IC₅₀ (Aβ40) = 17 nM |

Potential in Antimalarial Drug Discovery

The incorporation of fluorine into drug candidates is a known strategy to enhance antimalarial activity. While a specific, highly potent antimalarial drug directly synthesized from this compound is not yet prominent in the literature, the structural motif holds potential. Further research into the synthesis and evaluation of derivatives of this compound against Plasmodium falciparum is a promising avenue for the development of new antimalarial agents.

Experimental and Synthetic Workflows

A generalized workflow for the utilization of this compound in drug discovery is depicted below.

Conclusion

This compound is a cornerstone chiral building block in medicinal chemistry, enabling the synthesis of sophisticated and highly potent drug candidates. Its application in the development of CCR5 antagonists and γ-secretase modulators highlights its significance in addressing major global health challenges, including HIV/AIDS and Alzheimer's disease. The synthetic accessibility of this chiral alcohol, particularly through environmentally benign biocatalytic methods, further enhances its appeal for industrial-scale pharmaceutical production. Future research will undoubtedly continue to uncover new applications for this versatile intermediate, solidifying its role in the advancement of modern medicine.

References

The Genesis of Asymmetry: A Technical Guide to the Discovery and History of Chiral Secondary Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The concept of chirality, the property of a molecule being non-superimposable on its mirror image, is fundamental to modern chemistry and biology. Chiral secondary alcohols, in particular, are a cornerstone of asymmetric synthesis and are pivotal intermediates in the pharmaceutical industry for the creation of enantiomerically pure drugs.[1][2][3] This in-depth technical guide explores the historical milestones in the discovery of chirality and the evolution of methods for the synthesis and resolution of chiral secondary alcohols. It provides detailed experimental protocols for key techniques and presents quantitative data to allow for a thorough comparison of methodologies.

The Dawn of Stereochemistry: Pasteur's Groundbreaking Discovery

The journey into the world of chiral molecules began in the mid-19th century with the pioneering work of Louis Pasteur. While studying the salts of tartaric acid, a byproduct of wine fermentation, Pasteur made a remarkable observation. He noticed that the sodium ammonium salt of racemic tartaric acid (an optically inactive form) crystallized into two distinct types of crystals that were mirror images of each other.[4][5][6]

With meticulous patience and a pair of tweezers, Pasteur manually separated the two crystal forms. When he dissolved each type of crystal in water, he found that one solution rotated the plane of polarized light to the right (dextrorotatory), while the other rotated it to the left (levorotatory) by an equal amount.[7][8] A mixture of equal quantities of the two solutions was optically inactive, identical to the original racemic tartaric acid.[5][8] This experiment, conducted in 1848, was the first-ever resolution of a racemic mixture and laid the foundation for the field of stereochemistry.[8][9] Pasteur correctly hypothesized that the optical activity of the solutions was a direct consequence of the three-dimensional arrangement of the atoms within the molecules themselves, introducing the concept of molecular asymmetry or chirality.[4][6][10]

Early Methods for Obtaining Enantiomerically Enriched Secondary Alcohols

Following Pasteur's discovery, the challenge for chemists became the development of practical methods to obtain single enantiomers of chiral compounds, including secondary alcohols. Early efforts focused on resolution, the separation of a racemic mixture into its constituent enantiomers.

Classical Resolution by Diastereomeric Salt Formation

One of the earliest and most widely used methods for resolving racemic mixtures is through the formation of diastereomeric salts. This technique, also pioneered by Pasteur in 1853 when he used the chiral base (+)-cinchotoxine to resolve racemic tartaric acid, relies on the principle that diastereomers have different physical properties, including solubility.[9][11]

For a racemic secondary alcohol, the process typically involves:

-

Derivatization: The alcohol is reacted with a chiral acid to form a mixture of diastereomeric esters.

-

Separation: The diastereomeric esters are separated by fractional crystallization, based on their differential solubility in a suitable solvent.

-

Hydrolysis: The separated diastereomeric esters are then hydrolyzed to yield the enantiomerically pure secondary alcohols.

A landmark example in the resolution of a chiral hydroxy acid, a close relative of secondary alcohols, was the work of Wilhelm Marckwald. Although the exact first resolution of a simple chiral secondary alcohol is not clearly documented in early literature, Marckwald's resolution of mandelic acid in 1904 is a significant milestone in the application of these principles.

Early Asymmetric Synthesis

The concept of asymmetric synthesis, the direct synthesis of a single enantiomer, emerged later. One of the earliest practical methods for the asymmetric synthesis of secondary alcohols was the development of hydroboration-oxidation by H.C. Brown in the 1960s. By using a chiral borane reagent derived from a natural product, it became possible to achieve the enantioselective addition of a boron-hydrogen bond across a double bond, which upon oxidation, yielded a chiral secondary alcohol. This method provided a versatile route to secondary alcohols with optical yields ranging from 48% to 91%.[12]

Another significant early development was the Corey-Itsuno reduction , which utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce prochiral ketones to their corresponding chiral secondary alcohols using a borane reducing agent.[7] This method, developed in the 1980s, offered high enantioselectivities and became a powerful tool in organic synthesis.

Modern Methods for the Synthesis and Resolution of Chiral Secondary Alcohols

The latter half of the 20th century and the beginning of the 21st century have witnessed a dramatic expansion in the chemist's toolbox for accessing chiral secondary alcohols with high enantiopurity. These methods can be broadly categorized into enzymatic and non-enzymatic approaches.

Enzymatic Methods

Enzymes, being inherently chiral, are highly effective catalysts for stereoselective transformations. Lipases and alcohol dehydrogenases are particularly well-suited for the synthesis and resolution of chiral secondary alcohols.[1][13]

-

Enzymatic Kinetic Resolution (EKR): In EKR, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For racemic secondary alcohols, this is often achieved through enantioselective acylation or deacylation.[4][13] The theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%.[13]

-

Asymmetric Reduction of Prochiral Ketones: Alcohol dehydrogenases (ADHs) can asymmetrically reduce a prochiral ketone to a single enantiomer of the corresponding secondary alcohol with high enantiomeric excess.[1][13] This method has the advantage of potentially achieving a 100% theoretical yield of the desired chiral alcohol.

Asymmetric Hydrogenation and Transfer Hydrogenation

Catalytic asymmetric hydrogenation and transfer hydrogenation of prochiral ketones have become powerful and widely used methods for the synthesis of chiral secondary alcohols. These reactions typically employ a transition metal catalyst (often ruthenium or rhodium) complexed with a chiral ligand.[7][13]

-

Asymmetric Hydrogenation: This method involves the direct addition of hydrogen gas (H₂) to the ketone in the presence of a chiral catalyst.

-

Asymmetric Transfer Hydrogenation (ATH): In ATH, the hydrogen is transferred from a donor molecule, such as isopropanol or formic acid, to the ketone, mediated by a chiral catalyst.[7]

Experimental Protocols

Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethanol

This protocol describes the resolution of racemic 1-phenylethanol using Candida antarctica lipase B (CALB), commercially available as Novozym 435, and vinyl acetate as the acylating agent.[4][10]

Materials:

-

(±)-1-Phenylethanol

-

Novozym 435 (immobilized Candida antarctica lipase B)

-

Vinyl acetate

-

Hexane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

To a solution of racemic 1-phenylethanol (1.0 eq) in hexane, add Novozym 435 (e.g., 25 mg per mmol of alcohol).

-

Add vinyl acetate (2.0 eq) to the mixture.

-

Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral GC or HPLC.

-

The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

-

Once the desired conversion is reached, filter off the immobilized enzyme and wash it with the solvent.

-

The filtrate, containing the (S)-1-phenylethanol and (R)-1-phenylethyl acetate, is concentrated under reduced pressure.

-

The remaining alcohol and the ester are separated by column chromatography on silica gel.

-

The (R)-1-phenylethyl acetate can be hydrolyzed (e.g., using NaOH in methanol/water) to obtain (R)-1-phenylethanol.

Workflow for Lipase-Catalyzed Kinetic Resolution:

References

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. real.mtak.hu [real.mtak.hu]

- 6. Louis Pasteur - Wikipedia [en.wikipedia.org]

- 7. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 8. Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02701A [pubs.rsc.org]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Chiral resolution - Wikipedia [en.wikipedia.org]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to Commercial Sourcing of Enantiopure (S)-1-(4-Fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for enantiopure (S)-1-(4-Fluorophenyl)ethanol, a critical chiral building block in the pharmaceutical industry. This document outlines key specifications from various vendors, presents representative experimental protocols for synthesis and analysis, and offers a logical workflow for supplier selection to aid researchers in sourcing high-quality material for drug development and scientific research.

Commercial Supplier and Product Specifications

The selection of a reliable supplier for chiral intermediates is paramount to ensure the reproducibility and success of synthetic campaigns. Key parameters for consideration include chemical purity and, most importantly, enantiomeric excess (ee). The following table summarizes data for this compound from various commercial sources. It is important to note that while many suppliers list the compound, the enantiomeric excess is not always specified in online catalogs. Direct inquiry or requesting a Certificate of Analysis (CoA) is often necessary.

| Supplier | Product / CAS Number | Purity (%) | Enantiomeric Excess (ee) (%) | Notes |

| Fluorochem | F216308 / 101219-73-2 | 96%[1] | Not Specified | Safety Data Sheet (SDS) available.[1] |

| Sigma-Aldrich | Not specified / 101219-73-2 | Not Specified | Not Specified | Listed as this compound. |

| iChemical | EBD2223129 / 101219-73-2 | Not Specified | Not Specified | Provides optical rotation data: [α]20/D -49.0°, c = 1 in chloroform.[2] |

| ChemSrc Listed Suppliers | 403-41-8 (racemic CAS) | 97.0% - 98.0% | Not Specified | Platform lists multiple suppliers with varying purities for the racemate.[3] |

| ChemicalBook Listed Suppliers | 403-41-8 (racemic CAS) | >98% (HPLC) | Not Specified | Lists various suppliers for the racemic mixture.[4] |

Pricing Information

Pricing for this compound can vary based on the supplier, quantity, and purity. The following table provides example pricing to serve as a general reference.

| Supplier | Pack Size | Price (USD/GBP) |

| Fluorochem | 250 mg | £20.00[1] |

| 1 g | £57.00[1] | |

| 2.5 g | £117.00[1] | |

| 5 g | £207.00[1] | |

| AK Scientific (via ChemicalBook) | 100 g | $120.00[5] |

| Acrotein (via ChemicalBook) | 100 g | $170.32[5] |

Supplier Selection Workflow

The process of selecting a chemical supplier involves more than comparing list prices. For critical reagents like chiral alcohols, a systematic approach is necessary to ensure quality and project alignment. The following diagram illustrates a recommended workflow for selecting a commercial supplier for this compound.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound, CAS No. 101219-73-2 - iChemical [ichemical.com]

- 3. 1-(4-Fluorophenyl)ethanol | CAS#:403-41-8 | Chemsrc [chemsrc.com]

- 4. 1-(4-Fluorophenyl)ethanol | 403-41-8 [chemicalbook.com]

- 5. 1-(4-Fluorophenyl)ethanol price,buy 1-(4-Fluorophenyl)ethanol - chemicalbook [m.chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (S)-1-(4-Fluorophenyl)ethanol

Audience: Researchers, scientists, and drug development professionals.

Abstract

(S)-1-(4-Fluorophenyl)ethanol is a valuable chiral building block in the synthesis of pharmaceuticals. Its enantiomerically pure form is a key intermediate for various bioactive molecules. This document provides detailed application notes and protocols for three distinct and highly effective methods for the enantioselective synthesis of this compound from 4-fluoroacetophenone:

-

Biocatalytic Reduction using Daucus carota (Carrot Root): A green and cost-effective method utilizing a whole-plant biocatalyst.

-

Biocatalytic Reduction using a Recombinant Whole-Cell Catalyst: A highly efficient method employing engineered Escherichia coli cells co-expressing an alcohol dehydrogenase and a glucose dehydrogenase for cofactor regeneration.

-

Asymmetric Transfer Hydrogenation (ATH): A robust chemical method using a chiral Ruthenium catalyst for high enantioselectivity and yield.

This guide includes a comparative summary of quantitative data, detailed step-by-step experimental protocols, and visualizations of the workflows and underlying principles to aid researchers in selecting and implementing the most suitable method for their needs.

Introduction

Chiral alcohols are critical intermediates in the pharmaceutical industry, where the stereochemistry of a molecule can significantly impact its pharmacological activity. This compound is a prime example, serving as a precursor for the synthesis of various therapeutic agents. The development of efficient and selective methods to produce this enantiomerically pure alcohol is therefore of significant interest. The asymmetric reduction of the prochiral ketone, 4-fluoroacetophenone, is the most direct route to this valuable compound. This document details and compares three leading methodologies for achieving this transformation with high enantiomeric purity.

Data Presentation

The following table summarizes the quantitative data for the three described methods for the enantioselective synthesis of this compound.

| Method | Catalyst | Substrate Conc. | Hydrogen Donor/Cofactor System | Temp. (°C) | Time (h) | Yield (%) | ee (%) (Configuration) |

| Bioreduction with Daucus carota | Daucus carota root enzymes | ~1.4 g/L | Endogenous/Glucose | 23-27 | 48 | 55-66 | >98 (S) |

| Bioreduction with Recombinant E. coli | Recombinant E. coli (ADH + GDH) | ~0.5 M (ca. 69 g/L) | Glucose | 30 | <24 | 87 | >99 (S) or (R) |

| Asymmetric Transfer Hydrogenation | RuCl--INVALID-LINK-- | ~0.25 M | HCOOH/NEt₃ | 28 | 4-16 | >95 | >98 (S) |

Note: The specific enantiomer ((S) or (R)) obtained in the recombinant E. coli and ATH methods depends on the chirality of the catalyst/enzyme used. The data for the recombinant method is for the (R)-enantiomer, but (S)-selective enzymes are also available. For the ATH method, using (S,S)-TsDPEN as the ligand with a formic acid/triethylamine hydrogen donor system typically yields the (S)-alcohol.

Experimental Protocols

Method 1: Biocatalytic Reduction using Daucus carota (Carrot Root)

This protocol describes a simple, environmentally friendly method for the asymmetric reduction of 4-fluoroacetophenone using the enzymes present in carrot root.

Materials:

-

4-Fluoroacetophenone

-

Fresh carrots (Daucus carota)

-

Deionized water

-

Glucose (optional, for enhanced yield)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Erlenmeyer flasks

-

Orbital shaker

-

Standard laboratory glassware for extraction and purification

-

Gas chromatograph (GC) with a chiral column for ee determination

Procedure:

-

Preparation of the Biocatalyst:

-

Thoroughly wash fresh carrots and cut them into thin slices (approximately 5 mm thick).

-

It is not necessary to peel the carrots.

-

-

Bioreduction:

-

In a 250 mL Erlenmeyer flask, place 20 g of sliced carrots.

-

Add 100 mL of deionized water.

-

Add 140 mg (1 mmol) of 4-fluoroacetophenone.

-

For enhanced yield, add 180 mg (1 mmol) of glucose.

-

Seal the flask and place it on an orbital shaker at 150-180 rpm at room temperature (23-27 °C).

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress by taking small aliquots (e.g., 1 mL) at regular intervals (e.g., 24 h, 48 h), extracting with ethyl acetate, and analyzing by TLC or GC.

-

After 48 hours, filter the reaction mixture to remove the carrot pieces.

-

Saturate the aqueous filtrate with NaCl and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification and Analysis:

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

-

Determine the enantiomeric excess (ee) by chiral GC analysis.

-